
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine ring via an ethoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Formation of the Ethoxy Bridge: This can be achieved by reacting salicylaldehyde with an appropriate amine in a solvent such as ethanol or methylbenzene, followed by heating to reflux for 12-14 hours.
Introduction of the Piperazine Ring: The intermediate product is then reacted with bromoethane and an acid acceptor like potassium carbonate in a solvent such as dimethyl sulfoxide or tetrahydrofuran, followed by heating to 80°C for 12 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.
Major Products
Oxidation: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with biological targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Similar in structure but with different functional groups.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the piperazine ring and the ethoxy bridge, which confer specific chemical and biological properties that are not found in similar compounds .
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
3-[2-(4-acetylpiperazin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H20N2O3/c1-13(19)17-7-5-16(6-8-17)9-10-20-15-4-2-3-14(11-15)12-18/h2-4,11-12H,5-10H2,1H3 |
Clé InChI |
NDSORYGOYSOENZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




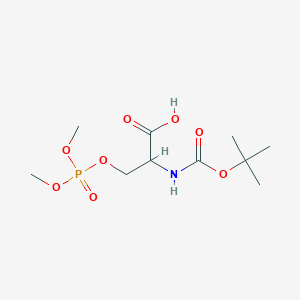
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

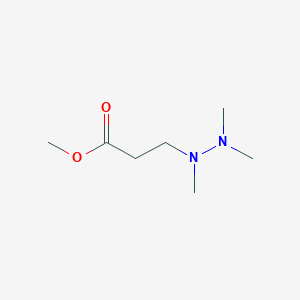


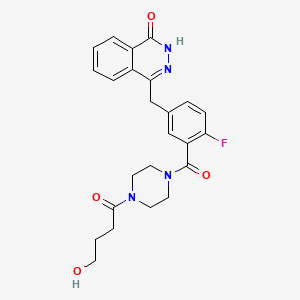


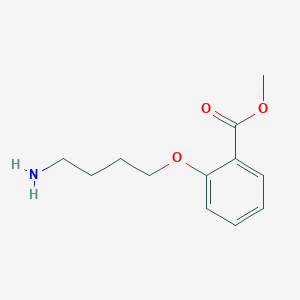
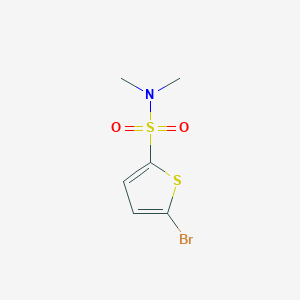
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
